3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester
Overview
Description
3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its molecular structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyrazoles and halopyrimidines, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the chlorine atom to form a corresponding amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: 3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester
Uniqueness: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBORAXNZLLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174685 | |
Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916213-94-0 | |
Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916213-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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